![molecular formula C21H23NO4 B2994843 2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)pentanoic acid CAS No. 1478156-88-5](/img/structure/B2994843.png)
2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)pentanoic acid
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Overview
Description
2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)pentanoic acid, also known as Fmoc-Lys(Mtt)-OH, is a commonly used amino acid derivative in peptide synthesis. It is widely used in scientific research for the synthesis of peptides and proteins, as well as for the study of their biochemical and physiological effects.
Scientific Research Applications
Peptide Synthesis
The compound is used in the field of peptide synthesis as a non-natural amino acid protecting reagent . The fluorenylmethyloxycarbonyl (Fmoc) group is commonly used in solid-phase peptide synthesis to protect the amino group of amino acids. It can be removed under mild basic conditions, which makes it suitable for the stepwise construction of peptides.
Synthesis of Fmoc Amino Acid Azides
The compound can be used in the synthesis of Fmoc amino acid azides . These azides are stable at room temperature and have a long shelf-life. They are useful as coupling agents in peptide synthesis .
Stability and Shelf-life
The compound, when isolated as crystalline solids, is stable at room temperature, with a long shelf-life, as well as in aqueous washing operations . This stability makes it suitable for long-term storage and use in various research applications.
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to definitively describe its mode of action. The presence of the fluorenylmethyloxycarbonyl (fmoc) group suggests that it may be involved in peptide synthesis, as fmoc is commonly used as a protective group for the amino group in peptide synthesis .
Biochemical Pathways
Given the presence of the fmoc group, it’s plausible that it may interact with pathways involving peptide synthesis or protein modification .
Pharmacokinetics
As a result, its bioavailability and pharmacokinetic profile remain unclear .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target and pathway information .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the stability of the Fmoc group can be influenced by pH, as it is typically removed under mildly acidic conditions in peptide synthesis .
properties
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-2-7-14(20(23)24)12-22-21(25)26-13-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,14,19H,2,7,12-13H2,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FILJWOXUKFWXOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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